D-Leucinol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

D-Leucinol can be synthesized through several methods. One common approach involves the reduction of leucine derivatives. For instance, the reduction of N-tert-butoxycarbonyl-L-leucinal using lithium aluminum hydride in anhydrous ethyl ether at low temperatures yields this compound . Another method involves the condensation of functionalized nitriles with amino alcohols in the presence of a Lewis or Bronsted acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts and specific reaction environments to facilitate the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

D-Leucinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halogenating agents or other nucleophiles under controlled conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce simpler alcohols .

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Chiral Building Block in Synthesis

D-Leucinol serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules and organometallic complexes. Its unique chiral configuration is crucial for asymmetric synthesis, making it valuable in the pharmaceutical industry.

2. Enzyme Mechanisms and Protein-Ligand Interactions

In biochemical research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. It interacts with the L-type amino acid transporter 1 (LAT1), which is essential for its cellular uptake and subsequent activation of the mechanistic target of rapamycin complex 1 (mTORC1). This pathway is pivotal in regulating cell growth and metabolism.

Medical Applications

3. Antimicrobial Properties

Research has indicated that this compound can enhance the efficacy of antimicrobial peptides. A notable study modified an antimicrobial peptide derived from Odorrana schmackeri with this compound, resulting in significantly improved antibacterial activity against Gram-positive bacteria and enhanced anticancer properties. The Minimum Inhibitory Concentration (MIC) for the modified peptide was approximately ten times more effective than the original.

4. Anticancer Activity

this compound's role in cancer treatment has been investigated through various studies. For instance, it has been shown to influence cellular pathways involved in cancer cell proliferation and survival. Modified peptides incorporating this compound demonstrated selective cytotoxicity against cancer cells while sparing healthy cells .

5. Neurological Applications

this compound exhibits potential as an anti-seizure agent. Studies have shown that it can terminate ongoing seizures effectively, even outperforming traditional medications like diazepam without sedative effects . This positions this compound as a promising candidate for developing new treatments for epilepsy.

Antimicrobial Peptide Modification

- Study Overview : Modified an antimicrobial peptide (B1OS) with this compound.

- Results :

- Original peptide MIC: 32-128 μM

- Modified peptide MIC (B1OS-D-L): Approximately ten times more effective

- Enhanced killing speed against lung cancer cells with minimal cytotoxicity to normal cells.

Anti-Seizure Effects

- Study Overview : Evaluated the effects of this compound on seizure activity in rats.

- Findings :

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Chiral building block | Essential for asymmetric synthesis |

| Biology | Enzyme mechanisms | Interacts with LAT1; activates mTORC1 |

| Medicine | Antimicrobial peptides | Enhanced efficacy against Gram-positive bacteria |

| Cancer treatment | Selective cytotoxicity against cancer cells | |

| Neurological treatments | Effective anti-seizure properties |

Mecanismo De Acción

The mechanism of action of D-Leucinol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes, influencing their activity and function. The compound may also participate in signaling pathways, such as the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to D-Leucinol include:

- (S)-(+)-Leucinol

- L-tert-Leucinol

- ®-(-)-2-Amino-3-methyl-1-butanol

- (S)-(+)-Isoleucinol

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This chiral specificity makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Actividad Biológica

D-Leucinol, a derivative of the amino acid leucine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, metabolic effects, and implications in health and disease.

Overview of this compound

This compound is an amino acid analog that exhibits unique biological properties compared to its L-enantiomer. Its structural differences influence its interaction with biological systems, making it a subject of interest in pharmacological studies. Research indicates that modifications involving this compound can enhance the efficacy of peptides and other compounds in treating infections and cancers.

Case Study: Antimicrobial Peptide Modification

A significant study evaluated the effects of this compound when incorporated into an antimicrobial peptide derived from Odorrana schmackeri. The modified peptide, referred to as B1OS-D-L, demonstrated enhanced antibacterial activity against Gram-positive bacteria and exhibited remarkable anticancer properties.

- Minimum Inhibitory Concentration (MIC) Results :

- Original peptide (B1OS): MIC = 32-128 μM

- Modified peptides:

- B1OS-L (L-leucine): MIC = significantly lower than B1OS

- B1OS-D-L (D-leucine): MIC = approximately ten times more effective than B1OS

The study concluded that the incorporation of this compound significantly increased the killing speed against lung cancer cells with minimal cytotoxicity to normal cells. After 2 hours of treatment at 10 μM concentration, no viable H838 cells remained .

Research indicates that this compound can influence cellular pathways involved in cancer cell proliferation and survival. The modification of peptides with D-amino acids like this compound alters their interaction with cellular receptors and enzymes, potentially leading to enhanced therapeutic effects.

- In vitro Studies :

- This compound-modified peptides showed reduced viability in various cancer cell lines.

- Notably, the cytotoxicity was selective, sparing healthy cells while effectively targeting tumor cells.

Impact on Growth and Erythropoiesis

This compound has been studied for its role in metabolic processes, particularly concerning growth factors and erythropoiesis. A multicenter pilot study on L-leucine (which shares metabolic pathways with this compound) indicated improvements in growth metrics among patients with Diamond Blackfan anemia (DBA), suggesting that leucine derivatives could have similar benefits .

- Study Findings :

- 16% of participants showed complete or partial erythroid response.

- Significant increases in weight and height percentiles were observed in a subset of patients.

Teratogenic Effects and Congenital Heart Disease

Recent studies have also highlighted potential teratogenic effects associated with elevated leucine levels during pregnancy. Specifically, increased maternal leucine levels were linked to congenital heart disease (CHD) risks in offspring through mechanisms involving embryonic signaling pathways . This finding underscores the importance of understanding the broader implications of amino acid metabolism during critical developmental periods.

Summary Table: Biological Activities of this compound

Propiedades

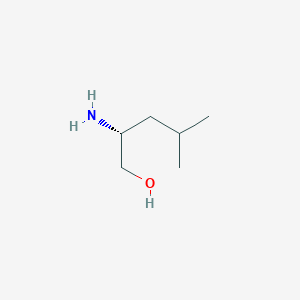

IUPAC Name |

(2R)-2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044482 | |

| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53448-09-2 | |

| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-Leucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is D-Leucinol used in the development of pharmaceuticals?

A1: this compound serves as a key starting material in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in creating a potent CX3CR1 antagonist, a potential treatment for multiple sclerosis []. This antagonist is labeled with different isotopes (e.g., [2′-14C], [3′, 5′-3H], [1-14C], and [4-14C]) to facilitate research and development. These labeled forms enable scientists to track the drug's distribution and metabolism within the body, crucial for understanding its efficacy and safety [].

Q2: Can this compound be used to create catalysts for chemical reactions?

A2: Yes, this compound can be used to synthesize chiral metal complexes that exhibit catalytic properties. For example, reacting D-(+)-leucinol with nickel(II) chloride or L-(-)-leucinol with cobalt(II) acetate tetrahydrate yields complexes capable of catalyzing the Henry reaction []. This reaction is essential for forming carbon-carbon bonds, highlighting this compound's versatility in organic synthesis.

Q3: Are there any studies on the structural properties of compounds derived from this compound?

A3: Yes, researchers have characterized the structure of compounds incorporating this compound. One example is a chiral zinc-nitrogen coordination compound synthesized using this compound and hexahydropyridinepropionitrile []. This compound, characterized using single-crystal X-ray diffraction, demonstrated catalytic activity in the nitrile silylation of benzaldehyde []. Such structural studies provide insights into the compound's properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.